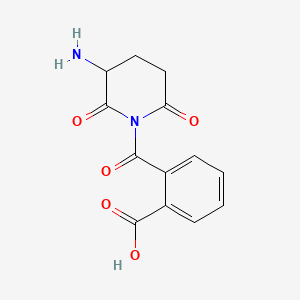
o-Carboxybenzoyl-glutamic acid imide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Carboxybenzoyl-glutamic acid imide is a useful research compound. Its molecular formula is C13H12N2O5 and its molecular weight is 276.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Table 1: Synthesis Conditions for CBG
| Condition | Optimal Value |
|---|---|
| pH | < 5 |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
Anti-inflammatory Properties
CBG has shown promising anti-inflammatory effects, similar to those observed with thalidomide—a compound known for its anti-inflammatory and immunomodulatory properties. Studies indicate that CBG can inhibit pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
Antitumor Activity
Research has indicated that CBG may possess antitumor properties. In vitro studies have demonstrated that CBG can inhibit tumor cell proliferation, particularly in multiple myeloma models. The mechanism appears to involve the downregulation of growth factors critical for tumor survival .
Metabolite Formation and Pharmacokinetics
The pharmacokinetics of CBG and its metabolites have been investigated in various studies. For instance, thalidomide's metabolites, including those derived from CBG, have been analyzed to understand their therapeutic roles better. It was found that certain metabolites might be responsible for the drug's efficacy in treating multiple myeloma .
Case Study 1: Thalidomide Metabolite Analysis
A study conducted on multiple myeloma patients undergoing thalidomide therapy revealed significant differences in metabolite profiles compared to animal models. The presence of CBG metabolites was noted, suggesting a potential role in therapeutic outcomes .
Case Study 2: In Vitro Antitumor Activity
In vitro assays using human cancer cell lines demonstrated that CBG could inhibit cell growth by inducing apoptosis. The study highlighted its potential as an adjunct therapy in cancer treatment protocols .
Eigenschaften
CAS-Nummer |
40548-80-9 |
|---|---|
Molekularformel |
C13H12N2O5 |
Molekulargewicht |
276.24 g/mol |
IUPAC-Name |
2-(3-amino-2,6-dioxopiperidine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C13H12N2O5/c14-9-5-6-10(16)15(12(9)18)11(17)7-3-1-2-4-8(7)13(19)20/h1-4,9H,5-6,14H2,(H,19,20) |
InChI-Schlüssel |
NIZCRYTXVSHZNS-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C(=O)C1N)C(=O)C2=CC=CC=C2C(=O)O |
Kanonische SMILES |
C1CC(=O)N(C(=O)C1N)C(=O)C2=CC=CC=C2C(=O)O |
Key on ui other cas no. |
65121-68-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















